molecular formula C13H11FN4O B12172117 5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide

5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12172117
M. Wt: 258.25 g/mol
InChI Key: UZJVVPUSOUZFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound with a complex structure that includes a fluorine atom, an imidazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between a 1,2-dicarbonyl compound and an amine.

    Coupling Reactions: The final step involves coupling the fluorinated indole with the imidazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or imidazole rings.

    Reduction: Reduced forms of the compound, potentially affecting the carboxamide group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by another group.

Scientific Research Applications

5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-indazole
  • 5-fluoro-2-methyl-1H-indole
  • N-(1H-imidazol-2-yl)-1H-indole-2-carboxamide

Uniqueness

5-fluoro-N-(1H-imidazol-2-yl)-1-methyl-1H-indole-2-carboxamide is unique due to the combination of its fluorine atom, imidazole ring, and indole moiety. This combination imparts specific chemical properties, such as increased stability and potential biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H11FN4O

Molecular Weight

258.25 g/mol

IUPAC Name

5-fluoro-N-(1H-imidazol-2-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C13H11FN4O/c1-18-10-3-2-9(14)6-8(10)7-11(18)12(19)17-13-15-4-5-16-13/h2-7H,1H3,(H2,15,16,17,19)

InChI Key

UZJVVPUSOUZFIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.